molecular formula C19H21N3O4 B5296895 N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5296895
M. Wt: 355.4 g/mol
InChI Key: XQXFRGSKYVRRFX-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the acylation of a piperidine derivative with a furan-2-carbonyl chloride, followed by the introduction of the 3-acetamidophenyl group through a nucleophilic substitution reaction. The reaction conditions may include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-1-(benzoyl)piperidine-4-carboxamide
  • N-(3-acetamidophenyl)-1-(thiophen-2-carbonyl)piperidine-4-carboxamide
  • N-(3-acetamidophenyl)-1-(pyridin-2-carbonyl)piperidine-4-carboxamide

Uniqueness

N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the furan-2-carbonyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored in terms of its reactivity, stability, and potential therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(23)20-15-4-2-5-16(12-15)21-18(24)14-7-9-22(10-8-14)19(25)17-6-3-11-26-17/h2-6,11-12,14H,7-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXFRGSKYVRRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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